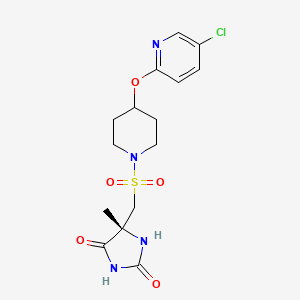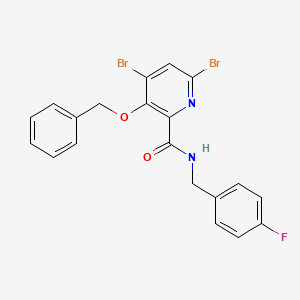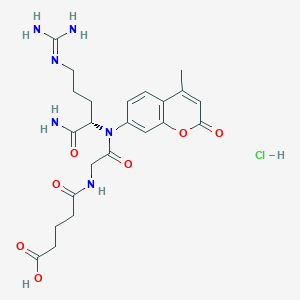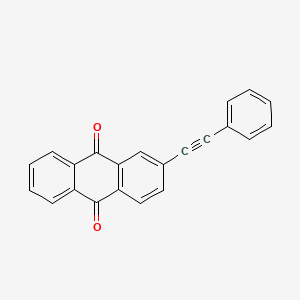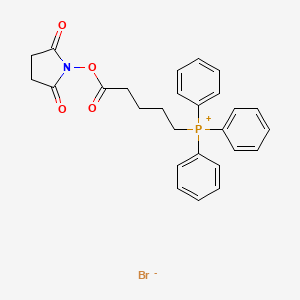
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is a complex organic compound that features a triphenylphosphonium group, a bromide ion, and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide typically involves the following steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the reaction of succinic anhydride with ammonia or an amine to form 2,5-dioxopyrrolidinone.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable pentyl halide reacts with the pyrrolidinone.
Formation of the Triphenylphosphonium Group: This step involves the reaction of triphenylphosphine with a suitable alkyl halide to form the triphenylphosphonium salt.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone-pentyl intermediate with the triphenylphosphonium salt under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide can be used as a reagent or intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study cellular processes or as a probe to investigate biochemical pathways.
Medicine
Industry
In industrial applications, the compound may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The triphenylphosphonium group is known to facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes or other cellular components. The pyrrolidinone moiety may play a role in binding to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphonium Derivatives: Compounds such as triphenylphosphonium chloride or triphenylphosphonium iodide.
Pyrrolidinone Derivatives: Compounds like N-methyl-2-pyrrolidone (NMP) or 2-pyrrolidone.
Uniqueness
(5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentyl)triphenylphosphoniumbromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the triphenylphosphonium and pyrrolidinone moieties allows for targeted interactions within biological systems, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H27BrNO4P |
|---|---|
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H27NO4P.BrH/c29-25-19-20-26(30)28(25)32-27(31)18-10-11-21-33(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-9,12-17H,10-11,18-21H2;1H/q+1;/p-1 |
Clé InChI |
DDEBTRKLMCDIST-UHFFFAOYSA-M |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


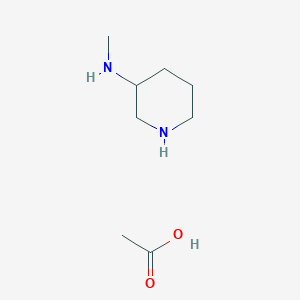
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

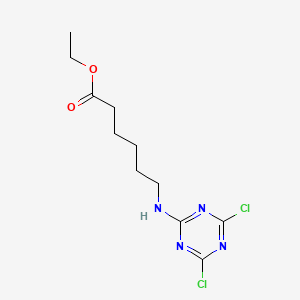
![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)



